3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
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Overview
Description
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a synthetic organic compound that presents a unique structure, combining a pyridinone ring, a benzamide group, and a cyano group. This distinct combination suggests potential utility in diverse fields such as medicinal chemistry, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1
Starting Materials: 3-cyanobenzamide, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine
Reaction Conditions: Reflux in an appropriate solvent such as ethanol, using a catalytic amount of an acid like hydrochloric acid.
Steps: The amine group of 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine reacts with the carboxylic acid group of 3-cyanobenzamide to form the amide linkage.
Route 2
Starting Materials: 3-cyanobenzoyl chloride, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine
Reaction Conditions: Use of a base like triethylamine in a solvent such as dichloromethane at room temperature.
Steps: The acid chloride reacts with the amine group to form the desired amide compound.
Industrial Production Methods
Batch Process: : Typically carried out in stainless steel reactors with stringent control over temperature, pressure, and pH.
Continuous Process: : May involve flow reactors for high-throughput synthesis, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like hydrogen peroxide or permanganate to form the corresponding oxides.
Reduction: : Reducible using agents such as lithium aluminum hydride, targeting the cyano or pyridinone groups.
Substitution: : The hydroxyl group allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: : Corresponding oxides or ketones.
Reduction: : Amines or alcohols.
Substitution: : Various substituted amides or esters.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Potential as a biochemical probe or tool in laboratory research.
Medicine
Investigated for pharmacological properties, including possible anticancer, antibacterial, or antiviral activities.
Industry
May be used in the formulation of new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The compound’s mechanism of action in biological systems involves:
Molecular Targets: : May interact with enzymes, altering their activity.
Pathways: : Could modulate specific signaling pathways, leading to varied biological effects depending on the target.
Comparison with Similar Compounds
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide stands out due to its unique combination of functional groups.
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide: : Lacks the cyano group, affecting its reactivity and applications.
3-cyano-N-(2-hydroxypropyl)benzamide: : Does not contain the pyridinone ring, influencing its biological activity.
N-(2-hydroxybenzyl)benzamide: : Does not contain either the cyano group or the pyridinone ring, making it significantly different in properties and applications.
Properties
IUPAC Name |
3-cyano-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-9-12-4-3-5-13(8-12)16(22)18-10-14(20)11-19-7-2-1-6-15(19)21/h1-8,14,20H,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQIUXEQSUNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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